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molecular formula C8H5ClF2O3 B1661822 Benzoic acid, 2-chloro-6-(difluoromethoxy)- CAS No. 960249-92-7

Benzoic acid, 2-chloro-6-(difluoromethoxy)-

Cat. No. B1661822
M. Wt: 222.57
InChI Key: ZHCLWDOBHWDUPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08247377B2

Procedure details

Potassium permanganate (1.64 g) was added portionwise over a period of 4 hours to a stirred mixture of 1-chloro-3-[(difluoromethyl)oxy]-2-methylbenzene (0.999 g) in t-butanol/water (20 ml, 1:1) heated at 100° C. The reaction mixture was heated for a further 4 hours—total heating time was 8 hours. The reaction mixture was allowed to cool to room temperature and then allowed to stand overnight. Aqueous sodium metabisulphite solution (5%) was added dropwise until the purple colour disappeared and the resultant mixture was filtered. The filtrate was adjusted to pH 10 using aqueous sodium carbonate solution and extracted with ether (100 ml). The aqueous portion was acidified using aqueous hydrochloric acid (2M) to pH 1 and then extracted with ether (100 ml). The ether layer was washed with saturated aqueous sodium chloride solution, dried (MgSO4), filtered and evaporated. The title compound was obtained as a colourless oil (0.538 g).
Quantity
1.64 g
Type
reactant
Reaction Step One
Quantity
0.999 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Mn]([O-])(=O)(=O)=O.[K+].[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH:15]([F:17])[F:16])[C:9]=1[CH3:18].S(S([O-])=O)([O-])(=O)=[O:20].[Na+].[Na+].C(O)(C)(C)C.[OH2:33]>>[Cl:7][C:8]1[CH:13]=[CH:12][CH:11]=[C:10]([O:14][CH:15]([F:16])[F:17])[C:9]=1[C:18]([OH:20])=[O:33] |f:0.1,3.4.5,6.7|

Inputs

Step One
Name
Quantity
1.64 g
Type
reactant
Smiles
[Mn](=O)(=O)(=O)[O-].[K+]
Name
Quantity
0.999 g
Type
reactant
Smiles
ClC1=C(C(=CC=C1)OC(F)F)C
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(C)(C)O.O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=O)(=O)([O-])S(=O)[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated for a further 4 hours—total heating time
Duration
4 h
TEMPERATURE
Type
TEMPERATURE
Details
to cool to room temperature
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
the resultant mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with ether (100 ml)
WASH
Type
WASH
Details
The ether layer was washed with saturated aqueous sodium chloride solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 h
Name
Type
product
Smiles
ClC1=C(C(=O)O)C(=CC=C1)OC(F)F
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 0.538 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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